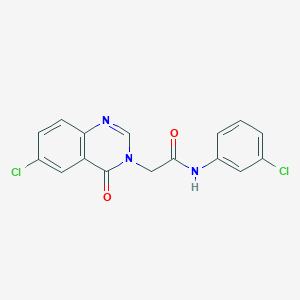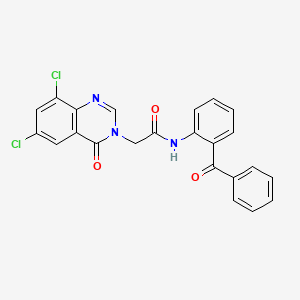![molecular formula C24H21ClN2OS2 B12031044 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12031044.png)
2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C24H21ClN2OS2 and a molecular weight of 453.029 g/mol .
- It belongs to the class of benzothienopyrimidinones .
- The structure consists of a benzothiophene ring fused with a pyrimidine ring , and it contains a chlorobenzyl group and a methylphenyl group.
- The compound’s systematic name is quite a mouthful, but it reflects its unique structure and functional groups.
Preparation Methods
- Synthetic Routes : While specific synthetic routes may vary, one common approach involves the condensation of appropriate precursors under suitable conditions.
- Reaction Conditions : These typically involve refluxing the reactants in a solvent (such as DMF or DMSO) with a base (e.g., potassium carbonate) to form the target compound.
- Industrial Production : Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfide group to a sulfoxide or sulfone.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
- Substitution : The chlorobenzyl group can be substituted using nucleophiles (e.g., amines or thiols ).
- Major Products : These reactions yield derivatives with modified functional groups.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and use it as a building block for novel compounds.
- Biology : Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
- Medicine : Potential applications in drug discovery due to its unique structure.
- Industry : Limited information, but it could find use in materials science or organic electronics.
Mechanism of Action
- Targets : The compound likely interacts with specific proteins or enzymes.
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its benzothienopyrimidine scaffold sets it apart.
- Similar Compounds :
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C24H21ClN2OS2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
CJPDAJCWHJJRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12030965.png)
![1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12030966.png)
![[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12030968.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12030970.png)
![[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12030978.png)


![3-Allyl-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12031014.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12031017.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031019.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12031033.png)
![3-(4-ethoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12031035.png)

